

In Silico Prediction of 8-Ethoxy-5-nitroquinoline Bioactivity: A Technical Guide

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Compound of Interest

Compound Name: **8-Ethoxy-5-nitroquinoline**

Cat. No.: **B182300**

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Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of **8-Ethoxy-5-nitroquinoline**. In the absence of direct experimental data for this specific molecule, this guide leverages the extensive knowledge available for its close structural analog, 8-Hydroxy-5-nitroquinoline (Nitroxoline), a well-documented antimicrobial and anticancer agent. By employing a suite of computational tools for molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, researchers can generate robust hypotheses regarding the potential therapeutic applications and safety profile of **8-Ethoxy-5-nitroquinoline**. This guide offers detailed methodologies, data presentation tables, and workflow visualizations to facilitate a thorough in silico evaluation.

Introduction

8-Ethoxy-5-nitroquinoline is a quinoline derivative with a chemical structure closely related to Nitroxoline (8-Hydroxy-5-nitroquinoline). Nitroxoline has established clinical use as a urinary antiseptic and has demonstrated significant potential as a repurposed anticancer and antiparasitic agent.^{[1][2]} The primary mechanism of action for Nitroxoline is believed to involve metal chelation and the generation of reactive oxygen species (ROS), leading to the inhibition of key cellular processes in pathogens and cancer cells.^{[3][4]} Given the structural similarity, it is plausible that **8-Ethoxy-5-nitroquinoline** may exhibit a comparable spectrum of bioactivity.

In silico methods offer a time- and cost-effective approach to predict the biological activity and pharmacokinetic properties of novel chemical entities. This guide outlines a systematic approach to predict the bioactivity of **8-Ethoxy-5-nitroquinoline** through three key computational techniques:

- Molecular Docking: To predict the binding affinity and interaction patterns of **8-Ethoxy-5-nitroquinoline** with known biological targets of Nitroxoline.
- QSAR Analysis: To estimate the biological activity of **8-Ethoxy-5-nitroquinoline** based on the established relationships between the chemical structures and activities of a series of quinoline derivatives.
- ADMET Prediction: To assess the drug-likeness and potential pharmacokinetic and toxicity profiles of **8-Ethoxy-5-nitroquinoline**.

Predicted Bioactivity and Potential Targets

Based on the known bioactivities of Nitroxoline, the predicted therapeutic potential of **8-Ethoxy-5-nitroquinoline** is primarily in the areas of oncology and infectious diseases.

Anticancer Activity

Nitroxoline has been shown to be cytotoxic against a range of cancer cell lines, including those of the bladder, pancreas, and lymphoma.^{[3][5][6][7][8][9]} A key target implicated in its anticancer mechanism is the Signal Transducer and Activator of Transcription 3 (STAT3) protein.^[5] Inhibition of STAT3 can disrupt tumor cell proliferation, survival, and angiogenesis. Another potential target is the aromatase enzyme (PDB ID: 3S7S), which is relevant in hormone-dependent cancers.^[10]

Antimicrobial Activity

Nitroxoline is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.^{[11][12][13][14]} Its antimicrobial action is linked to the inhibition of essential bacterial enzymes, such as metallo-β-lactamases like New Delhi metallo-beta-lactamase 1 (NDM-1) (PDB ID: 3S0Z), which are crucial for bacterial survival and resistance.^[1]

In Silico Methodologies: Experimental Protocols

This section provides detailed protocols for the in silico analysis of **8-Ethoxy-5-nitroquinoline**.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This protocol outlines the use of AutoDock Vina, a widely used open-source docking program.

Protocol:

- Ligand Preparation:
 - Obtain the 3D structure of **8-Ethoxy-5-nitroquinoline**. This can be generated using chemical drawing software such as ChemDraw or Marvin Sketch and saved in a suitable format (e.g., MOL2 or PDB).
 - Convert the ligand file to the PDBQT format using AutoDock Tools. This step adds partial charges and defines rotatable bonds.
- Target Protein Preparation:
 - Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., STAT3, NDM-1 with PDB ID 3S0Z).
 - Using AutoDock Tools, remove water molecules and any co-crystallized ligands.
 - Add polar hydrogens and assign Kollman charges to the protein.
 - Save the prepared protein structure in PDBQT format.
- Grid Box Definition:
 - Define the docking search space (grid box) around the active site of the target protein. The active site can be identified from the literature or by the position of the co-crystallized ligand in the original PDB file.

- The grid box should be large enough to encompass the entire binding pocket and allow for conformational flexibility of the ligand.
- Docking Simulation:
 - Run AutoDock Vina, providing the prepared ligand and receptor PDBQT files, and the grid box parameters as input.
 - Vina will perform a conformational search and score the resulting poses based on its empirical scoring function.
- Results Analysis:
 - Analyze the output file, which contains the binding affinities (in kcal/mol) and the coordinates of the predicted binding poses.
 - The pose with the lowest binding energy is typically considered the most favorable.
 - Visualize the protein-ligand interactions using software like PyMOL or Chimera to identify key interactions such as hydrogen bonds and hydrophobic contacts.

QSAR Analysis

QSAR models mathematically correlate the chemical structure of compounds with their biological activity.

Protocol:

- Dataset Collection:
 - Compile a dataset of quinoline derivatives with experimentally determined biological activity (e.g., IC50 values for anticancer activity) against a specific target or cell line.[\[15\]](#) [\[16\]](#)[\[17\]](#)
 - Ensure the dataset is structurally diverse and covers a wide range of activity values.
- Descriptor Calculation:

- For each molecule in the dataset, including **8-Ethoxy-5-nitroquinoline**, calculate a set of molecular descriptors. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, surface area). Online tools like the QSAR Toolbox can be utilized for this purpose.
- Model Building and Validation (for developing a new model):
 - Divide the dataset into a training set and a test set.
 - Use a statistical method (e.g., multiple linear regression, partial least squares) to build a QSAR model that relates the descriptors to the biological activity for the training set.
 - Validate the model's predictive power using the test set and statistical metrics such as the correlation coefficient (R^2) and root mean square error (RMSE).
- Activity Prediction:
 - Use the validated QSAR model to predict the biological activity of **8-Ethoxy-5-nitroquinoline** based on its calculated descriptors.

ADMET Prediction

ADMET prediction provides insights into the pharmacokinetic and safety profiles of a compound. The SwissADME web server is a user-friendly tool for this purpose.

Protocol:

- Input:
 - Access the SwissADME web server ([--INVALID-LINK--](#)).
 - Input the chemical structure of **8-Ethoxy-5-nitroquinoline**, typically as a SMILES string.
- Analysis:
 - The server will automatically calculate a range of physicochemical properties, pharmacokinetic parameters, drug-likeness metrics, and medicinal chemistry friendliness alerts.

- Interpretation of Key Parameters:
 - Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Water Solubility.
 - Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, Cytochrome P450 (CYP) inhibition.
 - Drug-likeness: Lipinski's Rule of Five, Veber's Rule, and Ghose's Rule violations.
 - Medicinal Chemistry: Alerts for potentially problematic functional groups (e.g., PAINS - Pan Assay Interference Compounds).

Data Presentation

The following tables provide a template for summarizing the in silico prediction data for **8-Ethoxy-5-nitroquinoline** and a comparison with its analog, Nitroxoline.

Table 1: Predicted Binding Affinities from Molecular Docking

Target Protein	PDB ID	Predicted Binding Affinity of 8-Ethoxy-5-nitroquinoline (kcal/mol)
STAT3	-	To be determined
NDM-1	3S0Z	To be determined
Aromatase	3S7S	To be determined

Table 2: Predicted ADMET Properties of **8-Ethoxy-5-nitroquinoline**

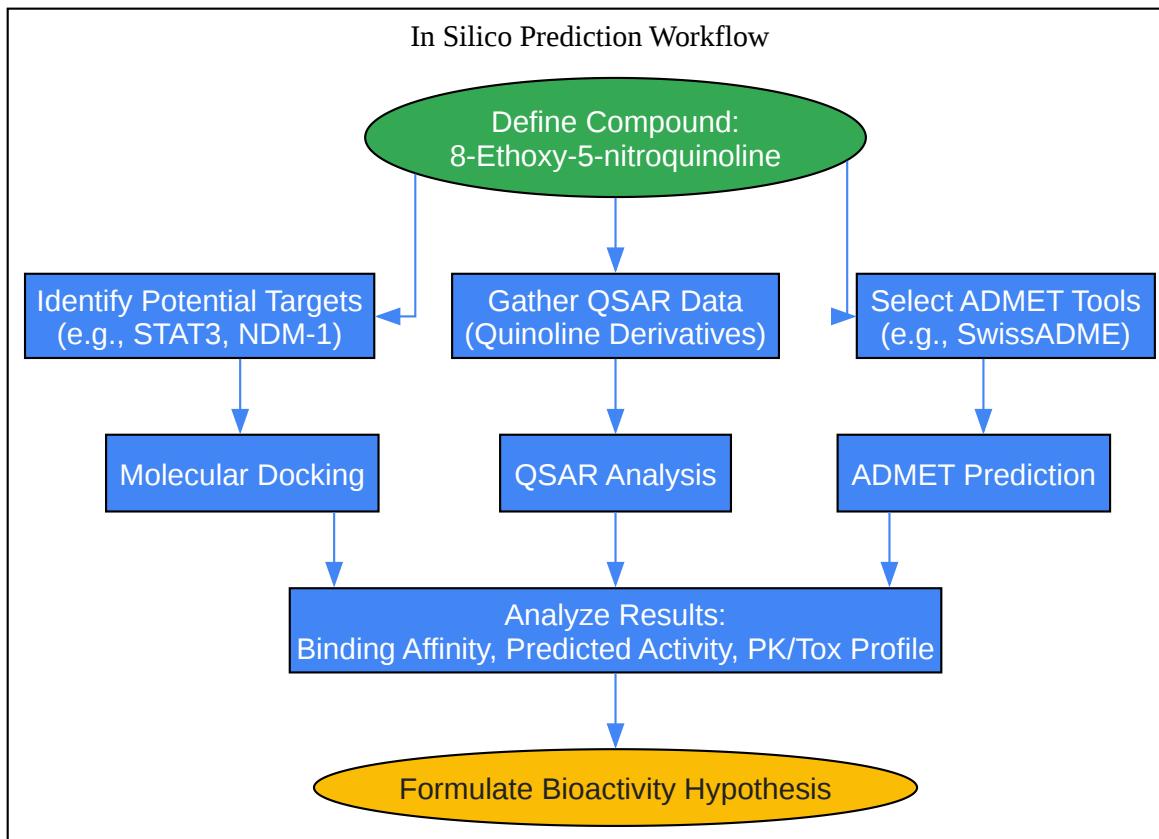
Property	Predicted Value
Physicochemical Properties	
Molecular Weight	To be calculated
LogP	To be calculated
Water Solubility	To be predicted
Pharmacokinetics	
GI Absorption	To be predicted
BBB Permeant	To be predicted
CYP1A2 inhibitor	To be predicted
CYP2C19 inhibitor	To be predicted
CYP2C9 inhibitor	To be predicted
CYP2D6 inhibitor	To be predicted
CYP3A4 inhibitor	To be predicted
Drug-Likeness	
Lipinski Violations	To be predicted
Medicinal Chemistry	
PAINS Alerts	To be predicted

Table 3: Experimental Bioactivity of Nitroxoline (8-Hydroxy-5-nitroquinoline) for Comparison

Bioactivity	Cell Line / Strain	IC50 / MIC (µM)	Reference
Anticancer	T24 (Bladder Cancer)	7.85	[5]
J82 (Bladder Cancer)	9.93	[7]	
PANC-1 (Pancreatic Cancer)	Value not specified	[6]	
Antimicrobial	E. coli	21.03 - 84.14	[11]
K. pneumoniae	4	[13]	
A. baumannii	2 mg/L (MIC50/90)	[18]	

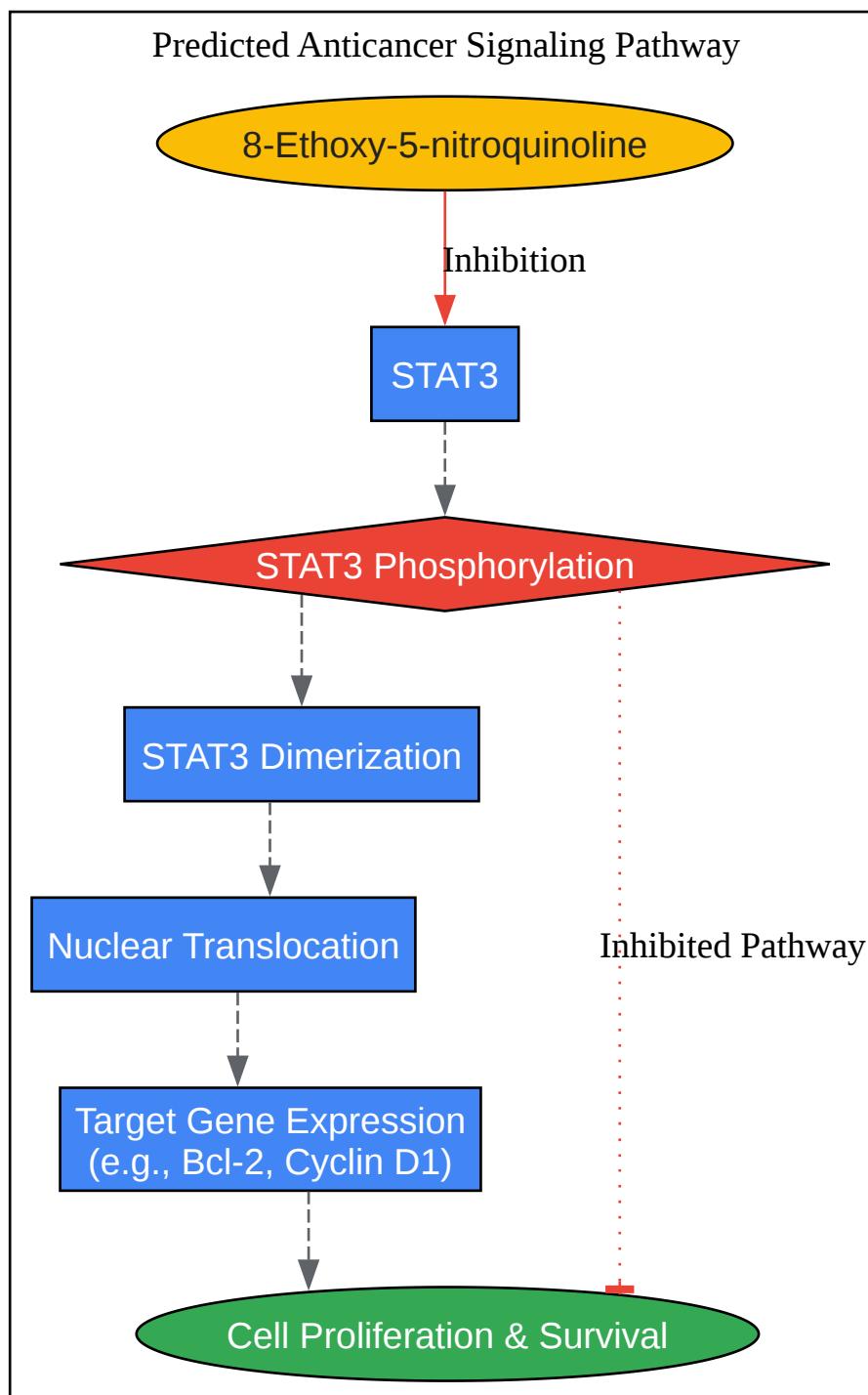
Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and a potential signaling pathway involved in the predicted bioactivity of **8-Ethoxy-5-nitroquinoline**.



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Caption: In Silico Prediction Workflow for **8-Ethoxy-5-nitroquinoline**.



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Caption: Predicted Inhibition of the STAT3 Signaling Pathway.

Conclusion

This technical guide provides a robust framework for the in silico prediction of the bioactivity of **8-Ethoxy-5-nitroquinoline**. By leveraging the knowledge of its well-characterized analog, Nitroxoline, and employing a combination of molecular docking, QSAR analysis, and ADMET prediction, researchers can generate valuable insights into its potential as a therapeutic agent. The detailed protocols and data presentation formats provided herein are intended to guide the user through a systematic and comprehensive computational evaluation. The hypotheses generated from these in silico studies can then be used to prioritize and guide future experimental validation, ultimately accelerating the drug discovery and development process. It is crucial to remember that in silico predictions are theoretical and require experimental verification to confirm the bioactivity and safety of any new chemical entity.

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